4-amino-1-methylpyrrolidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-methylpyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O and a molecular weight of 189.08 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-amino-1-methylpyrrolidin-3-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-1-methylpyrrolidine and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
4-amino-1-methylpyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-1-methylpyrrolidin-3-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-amino-1-methylpyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
4-amino-1-methylpyrrolidin-3-ol dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A parent compound with a similar structure but lacking the amino and hydroxyl groups.
4-Amino-1-methylpyrrolidin-3-ol: A similar compound without the dihydrochloride salt form.
Pyrrolidinone Derivatives: Compounds with a similar pyrrolidine ring structure but different functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-1-methylpyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c1-7-2-4(6)5(8)3-7;;/h4-5,8H,2-3,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYWZFXGUYRWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.